5-Bromo-2-trifluoromethylpyridine

Description

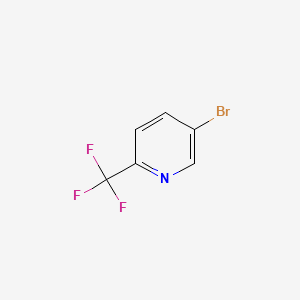

5-Bromo-2-(trifluoromethyl)pyridine (CAS 436799-32-5) is a halogenated pyridine derivative with a molecular formula of C₆H₃BrF₃N and a molecular weight of 225.99 g/mol . Its structure features a bromine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position of the pyridine ring. This compound is widely used in pharmaceutical and agrochemical synthesis due to its electron-deficient aromatic ring, which facilitates nucleophilic substitution and cross-coupling reactions . Key applications include its role as an intermediate in CuH-catalyzed bishomoallylic alcohol synthesis and in the preparation of acrylate derivatives for medicinal chemistry .

Propriétés

IUPAC Name |

5-bromo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFAUCIXZGMCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375616 | |

| Record name | 5-Bromo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436799-32-5 | |

| Record name | 5-Bromo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethyl)pyridine typically involves the bromination of 2-(trifluoromethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .

Industrial Production Methods: On an industrial scale, the production of 5-Bromo-2-(trifluoromethyl)pyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is common. This ensures the efficient production of the compound with minimal impurities .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.

Oxidation and Reduction: The trifluoromethyl group can be involved in oxidation or reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Substitution Reactions: Products include 5-amino-2-(trifluoromethyl)pyridine or 5-thio-2-(trifluoromethyl)pyridine.

Coupling Reactions: Products include biaryl compounds or styrenes.

Oxidation and Reduction: Products include various oxidized or reduced derivatives of the trifluoromethyl group.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-2-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of pharmaceuticals. Its unique trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, which can improve bioavailability and pharmacokinetic properties of drug candidates.

Case Study: Pain Management

A notable application involves the synthesis of compounds targeting the transient receptor potential A1 (TRPA1) ion channels, which are implicated in pain sensation. Research indicates that derivatives of 5-bromo-2-(trifluoromethyl)pyridine can inhibit these channels, potentially leading to new treatments for pain and respiratory diseases . The synthetic method for this compound has been outlined in patents focusing on its use as a drug synthesis intermediate .

Agrochemicals

In agrochemistry, 5-bromo-2-(trifluoromethyl)pyridine is utilized as a building block for developing herbicides and pesticides. The presence of the trifluoromethyl group imparts unique chemical properties that enhance the efficacy and selectivity of these agrochemical products.

Chemical Interactions

The compound's ability to engage in hydrogen bonding and π-π stacking interactions allows it to function effectively within biological systems, making it suitable for use in formulations aimed at pest control.

Material Science

The compound is also employed in the production of advanced materials, including polymers and coatings. Its chemical structure contributes to desirable physical properties such as durability and resistance to environmental degradation.

Applications in Coatings

In industrial applications, 5-bromo-2-(trifluoromethyl)pyridine can be integrated into coatings that require enhanced chemical resistance and stability under harsh conditions.

Toxicological Considerations

While exploring its applications, it is crucial to acknowledge the toxicity associated with certain derivatives like 5-bromo-2-nitropyridine. A case study reported significant health effects following exposure, including methemoglobinemia and delayed encephalopathy due to skin contact and inhalation during manufacturing processes . This highlights the importance of handling precautions when working with these compounds.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Drug intermediates for pain management | Enhanced bioavailability |

| Agrochemicals | Herbicides and pesticides | Increased efficacy |

| Material Science | Polymers and protective coatings | Improved durability |

| Toxicology | Understanding health risks associated with exposure | Safety measures during handling |

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(trifluoromethyl)pyridine and its derivatives depends on the specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its bioavailability and efficacy .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

5-Bromo-2-fluoropyridine (CAS 766-11-0)

- Molecular Weight : 175.99 g/mol .

- Substituents : Bromine (5-position), fluorine (2-position).

- Properties : The fluorine atom, while electron-withdrawing, is less electronegative than -CF₃, resulting in a less electron-deficient pyridine ring. This reduces reactivity in cross-coupling reactions compared to the trifluoromethyl analog.

- Boiling Point : 162–164°C , lower than expected for the trifluoromethyl derivative due to reduced molecular weight and weaker intermolecular forces.

2-Bromo-3-methylpyridine (CAS 3430-17-9)

- Molecular Weight : 172.02 g/mol .

- Substituents : Bromine (2-position), methyl (-CH₃) group (3-position).

- Properties : The methyl group is electron-donating, increasing the electron density of the pyridine ring. This makes the compound less reactive toward electrophilic substitution compared to 5-Bromo-2-(trifluoromethyl)pyridine.

3-Bromo-6-methyl-2-(trifluoromethyl)pyridine (CAS 1211517-98-4)

Functional Group Variations

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (CAS 211122-40-6)

- Substituents : Bromine (5-position), chlorine (2-position), and -CF₃ (3-position) .

- Properties : The chlorine atom increases electrophilicity at the 2-position but may compete with bromine in substitution reactions.

5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine (CAS 1215074-30-8)

Physicochemical and Spectroscopic Comparisons

Boiling Points and Solubility

- 5-Bromo-2-(trifluoromethyl)pyridine: No explicit boiling point reported, but its higher molecular weight (225.99 g/mol) suggests a higher boiling point than 5-Bromo-2-fluoropyridine (175.99 g/mol) .

- Solubility : The -CF₃ group enhances lipophilicity, making the compound more soluble in organic solvents like hexanes and EtOAc compared to hydroxylated analogs (e.g., 5-Bromo-2-hydroxymethylpyridine) .

Spectroscopic Data

- ¹H NMR : The -CF₃ group deshields adjacent protons, causing distinct downfield shifts. For example, protons near the -CF₃ in 5-Bromo-2-(trifluoromethyl)pyridine resonate at δ ~8.5–9.0 ppm, compared to δ ~7.5–8.0 ppm for 5-Bromo-2-fluoropyridine .

- ¹³C NMR : The -CF₃ carbon appears at ~120–125 ppm (quartet, J = 270–280 Hz), a hallmark of trifluoromethylated compounds .

Cross-Coupling Reactions

- 5-Bromo-2-(trifluoromethyl)pyridine undergoes Suzuki-Miyaura coupling with arylboronic acids to yield biaryl derivatives, a reaction less efficient in 2-Bromo-3-methylpyridine due to the electron-donating methyl group .

- Negishi Coupling : The zinc reagent derived from 5-Bromo-2-(trifluoromethyl)pyridine reacts with iodobenzene derivatives, though yields are moderate (~50%) due to reagent instability .

Tabulated Comparison of Key Compounds

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Reactivity in Cross-Coupling |

|---|---|---|---|---|---|

| 5-Bromo-2-(trifluoromethyl)pyridine | 436799-32-5 | 225.99 | Br (5), -CF₃ (2) | N/A | High |

| 5-Bromo-2-fluoropyridine | 766-11-0 | 175.99 | Br (5), -F (2) | 162–164 | Moderate |

| 2-Bromo-3-methylpyridine | 3430-17-9 | 172.02 | Br (2), -CH₃ (3) | N/A | Low |

| 3-Bromo-6-methyl-2-(trifluoromethyl)pyridine | 1211517-98-4 | 244.02 | Br (3), -CH₃ (6), -CF₃ (2) | N/A | Moderate (steric hindrance) |

Activité Biologique

5-Bromo-2-(trifluoromethyl)pyridine is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities and potential applications in drug development. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H3BrF3N

- Molecular Weight : 225.99 g/mol

- Density : 1.7 g/cm³

- Boiling Point : 179.1 °C

- Melting Point : 44-46 °C

5-Bromo-2-(trifluoromethyl)pyridine exhibits its biological effects primarily through the following mechanisms:

- Enzyme Interaction : This compound can inhibit various enzymes by binding to their active sites, thus preventing substrate access. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds.

- Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways, affecting gene expression related to oxidative stress responses and apoptosis.

- Metabolic Stability : The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving the compound's bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-bromo-2-(trifluoromethyl)pyridine derivatives against various pathogens:

- Chlamydia trachomatis : A study indicated that certain pyridine derivatives could selectively impair the growth of Chlamydia trachomatis, suggesting their utility in developing targeted treatments for this common sexually transmitted infection .

Toxicological Profile

Despite its promising applications, 5-bromo-2-(trifluoromethyl)pyridine also poses toxicity risks. A case study documented severe poisoning resulting from skin and respiratory exposure to a related compound (5-bromo-2-nitropyridine). Symptoms included methemoglobinemia, hemolytic anemia, and delayed encephalopathy, emphasizing the need for caution in handling these compounds .

Case Studies

- Methemoglobinemia Case Report :

- Antichlamydial Activity Evaluation :

Research Applications

5-Bromo-2-(trifluoromethyl)pyridine serves several roles in scientific research:

- Pharmaceutical Synthesis : It acts as an intermediate in synthesizing various pharmaceuticals.

- Biological Research : Its unique properties are exploited in developing biologically active molecules and imaging agents.

- Agricultural Chemistry : The compound is also investigated for use in agrochemicals due to its biological activity .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.